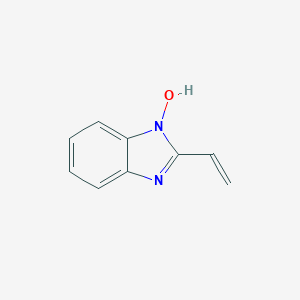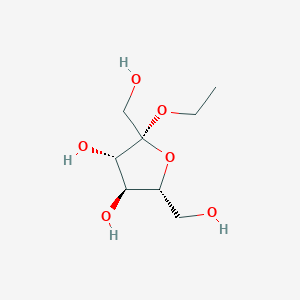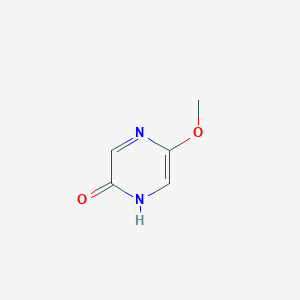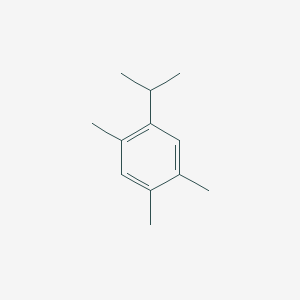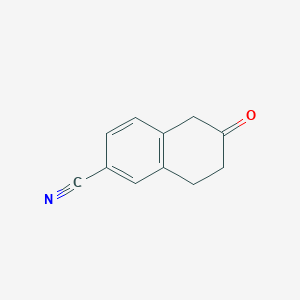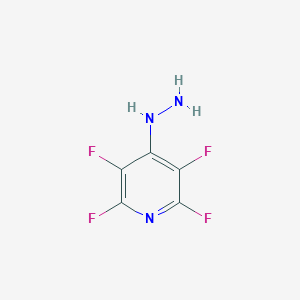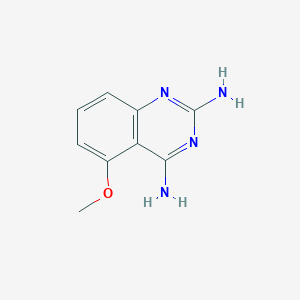
5-Methoxyquinazoline-2,4-diamine
Descripción general
Descripción
5-Methoxyquinazoline-2,4-diamine is a chemical compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
5-Methoxyquinazoline-2,4-diamine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use as an anticancer agent. Several studies have shown that 5-Methoxyquinazoline-2,4-diamine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Mecanismo De Acción
The mechanism of action of 5-Methoxyquinazoline-2,4-diamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
5-Methoxyquinazoline-2,4-diamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the inhibition of cancer cell growth. Additionally, 5-Methoxyquinazoline-2,4-diamine has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methoxyquinazoline-2,4-diamine in lab experiments is its high potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. Additionally, it has a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the main limitations of using 5-Methoxyquinazoline-2,4-diamine in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 5-Methoxyquinazoline-2,4-diamine. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential use in combination with other anticancer agents to increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxyquinazoline-2,4-diamine and its potential use in other scientific research applications.
Propiedades
IUPAC Name |
5-methoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWYRWGCVGNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181504 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinazoline-2,4-diamine | |
CAS RN |
27018-21-9 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

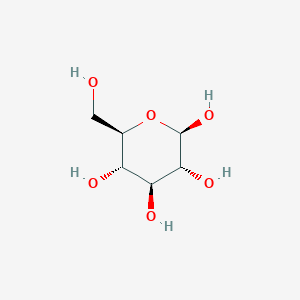
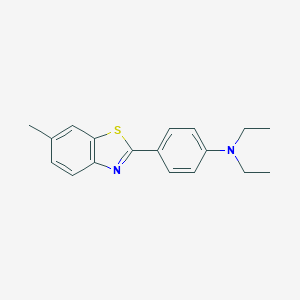
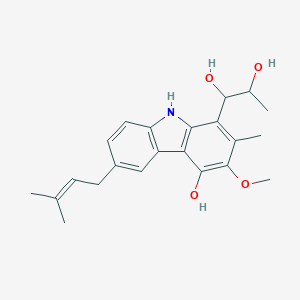
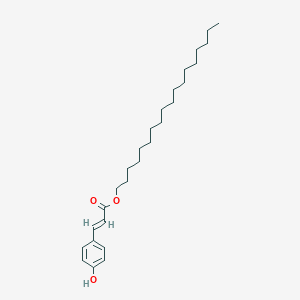
![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
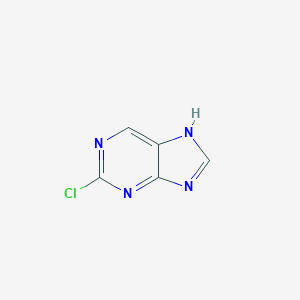
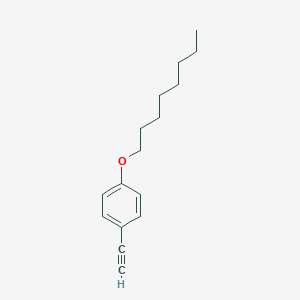
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
